1,3-Benzenedicarboxamide, N,N'-bis(6-methyl-2-pyridinyl)-
Overview
Description
1,3-Benzenedicarboxamide, N,N’-bis(6-methyl-2-pyridinyl)- is a chemical compound with the molecular formula C20H18N4O2 It is known for its unique structure, which includes two pyridinyl groups attached to a benzenedicarboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarboxamide, N,N’-bis(6-methyl-2-pyridinyl)- typically involves the reaction of 1,3-benzenedicarboxylic acid with 6-methyl-2-pyridinamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous-flow process to enhance efficiency and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenedicarboxamide, N,N’-bis(6-methyl-2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridinyl groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced amide derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with halogen or alkyl groups attached to the pyridinyl rings.
Scientific Research Applications
1,3-Benzenedicarboxamide, N,N’-bis(6-methyl-2-pyridinyl)- has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,3-Benzenedicarboxamide, N,N’-bis(6-methyl-2-pyridinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Benzenedicarboxamide, N,N’-bis(6-methyl-1-oxido-2-pyridinyl)-
- N,N’-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,3-benzenedicarboxamide
Uniqueness
1,3-Benzenedicarboxamide, N,N’-bis(6-methyl-2-pyridinyl)- is unique due to its specific substitution pattern on the benzenedicarboxamide core. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
1-N,3-N-bis(6-methylpyridin-2-yl)benzene-1,3-dicarboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-13-6-3-10-17(21-13)23-19(25)15-8-5-9-16(12-15)20(26)24-18-11-4-7-14(2)22-18/h3-12H,1-2H3,(H,21,23,25)(H,22,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NATVKKXERQXPEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC(=N3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352151 | |
Record name | 1,3-Benzenedicarboxamide, N,N'-bis(6-methyl-2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47203630 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
130760-57-5 | |
Record name | 1,3-Benzenedicarboxamide, N,N'-bis(6-methyl-2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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